N-Phthaloyl-DL-glutamic anhydride

Catalog No.
S1893349
CAS No.
3343-28-0
M.F
C13H9NO5
M. Wt
259.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Phthaloyl-DL-glutamic anhydride

CAS Number

3343-28-0

Product Name

N-Phthaloyl-DL-glutamic anhydride

IUPAC Name

2-(2,6-dioxooxan-3-yl)isoindole-1,3-dione

Molecular Formula

C13H9NO5

Molecular Weight

259.21 g/mol

InChI

InChI=1S/C13H9NO5/c15-10-6-5-9(13(18)19-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2

InChI Key

ICDLEMPZXFCQEB-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Protein N-Terminal Derivatization:

N-Phthaloyl-DL-glutamic anhydride is a reagent used for the N-terminal derivatization of proteins. This process involves modifying the free amino group (the N-terminus) of a protein with a functional group, allowing for improved protein identification and characterization PubChem, N-Phthaloyl-DL-glutamic anhydride: . The phthaloyl group introduced by N-Phthaloyl-DL-glutamic anhydride increases the hydrophobicity of the protein, facilitating its separation by techniques like mass spectrometry Sigma-Aldrich, N-Phthaloyl-DL-glutamic anhydride: .

Edman Degradation:

N-Phthaloyl-DL-glutamic anhydride plays a role in the Edman degradation technique, a sequential method for determining the amino acid sequence of a protein. The N-terminal amino acid is derivatized with N-Phthaloyl-DL-glutamic anhydride, followed by cyclization and cleavage, releasing a recognizable derivative of the first amino acid NCBI Bookshelf, Protein Sequencing and Identification by Edman Degradation: . This process is repeated, allowing for the sequential identification of each amino acid in the protein chain.

Peptide Synthesis:

N-Phthaloyl-DL-glutamic anhydride can be used in peptide synthesis, particularly for the introduction of a protected glutamic acid residue at the N-terminus of a peptide. The phthaloyl group serves as a temporary protecting group, ensuring that only the desired amino acid reacts during peptide bond formation. The protecting group can then be selectively removed later to reveal the free glutamic acid residue Journal of the American Chemical Society, Selective N-terminal modification of peptides by N-phthaloyl derivatives of DL-glutamic acid and DL-aspartic acid: .

N-Phthaloyl-DL-glutamic anhydride is a chemical compound with the empirical formula C₁₃H₉NO₅ and a molecular weight of 259.21 g/mol. It is categorized under the class of phthaloyl derivatives, which are known for their applications in medicinal chemistry and organic synthesis. The compound features a phthalic anhydride moiety linked to the amino acid glutamic acid, making it significant in various

Currently, there is no documented information on the specific mechanism of action of NPA in biological systems.

  • NPA is classified as a skin and eye irritant [].
  • Safety Data Sheets (SDS) from chemical suppliers indicate potential hazards, including:
    • Causes skin irritation (H315) [].
    • Causes serious eye irritation (H319) [].
  • Always refer to the SDS for specific handling and disposal instructions when working with NPA [].
, primarily involving nucleophilic attack on the anhydride bond. The compound can undergo hydrolysis to yield N-phthaloyl-DL-glutamic acid when reacted with water. Additionally, it can react with amines to form various derivatives, making it useful in synthesizing more complex molecules .

Key Reactions:

  • Hydrolysis: N-Phthaloyl-DL-glutamic anhydride + H₂O → N-Phthaloyl-DL-glutamic acid
  • Reaction with Amines: N-Phthaloyl-DL-glutamic anhydride + R-NH₂ → N-Phthaloyl-DL-glutamic amide

The biological activity of N-Phthaloyl-DL-glutamic anhydride is notable in its interaction with various biological systems. It has been studied for its potential effects on calcium-sensing receptors, which play a crucial role in calcium homeostasis and signaling pathways. Additionally, its derivatives have shown promise in pharmacological applications, particularly in the development of drugs targeting neurological conditions .

Synthesis of N-Phthaloyl-DL-glutamic anhydride typically involves the reaction of phthalic anhydride with DL-glutamic acid or its derivatives. The process may include the use of acetic anhydride to facilitate the formation of the anhydride structure.

Common Synthesis Steps:

  • Reaction of Phthalic Anhydride and DL-Glutamic Acid: This reaction occurs at elevated temperatures (120-180 °C) to form N-phthaloyl-DL-glutamic acid.
  • Formation of Anhydride: The N-phthaloyl-DL-glutamic acid is then treated with acetic anhydride under reflux conditions to yield N-phthaloyl-DL-glutamic anhydride .

N-Phthaloyl-DL-glutamic anhydride has several applications in both research and industry:

  • Synthetic Chemistry: Used as a reagent for synthesizing various pharmaceutical compounds.
  • Drug Development: Investigated for its potential therapeutic effects, particularly in neurology and oncology.
  • Biochemical Research: Serves as a tool for studying enzyme interactions and metabolic pathways involving glutamic acid derivatives .

Interaction studies have demonstrated that N-phthaloyl-DL-glutamic anhydride can influence cellular processes through its interaction with specific receptors and enzymes. For instance, research indicates that it may modulate calcium-sensing receptors, which are critical for maintaining calcium balance in cells . Such interactions highlight its significance in understanding biochemical pathways and developing therapeutic agents.

Several compounds share structural similarities with N-phthaloyl-DL-glutamic anhydride, including:

Compound NameStructure TypeUnique Features
N-Acetyl-DL-glutamic acidAcylated amino acidMore stable than phthaloyl derivatives
Phthalic anhydrideDicarboxylic anhydrideUsed widely as a building block in polymers
N-Benzoyl-DL-glutamic acidAcylated amino acidExhibits different biological activities

N-Phthaloyl-DL-glutamic anhydride stands out due to its specific reactivity profile and biological interactions that are not observed in other similar compounds. Its unique ability to form stable derivatives through reactions with amines further distinguishes it within this class of compounds.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3085-92-5
3343-28-0

Wikipedia

N-phthaloyl-DL-glutamic anhydride

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-(tetrahydro-2,6-dioxo-2H-pyran-3-yl)-: INACTIVE

Dates

Modify: 2023-08-16

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